molecular formula C25H28N6O7S3 B193799 Cefditoren Pivoxil CAS No. 117467-28-4

Cefditoren Pivoxil

Cat. No.: B193799
CAS No.: 117467-28-4
M. Wt: 620.7 g/mol
InChI Key: AFZFFLVORLEPPO-BFQXLQLQSA-N
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Description

Cefditoren Pivoxil, also known as this compound, is a semi-synthetic cephalosporin antibiotic used for oral administration. It is a prodrug that is hydrolyzed by esterases during absorption, distributing the active drug, cefditoren, in the circulating blood. This compound is primarily used to treat mild to moderate infections caused by susceptible strains of microorganisms, including acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefditoren pivoxil is synthesized through a multi-step process involving the formation of the cephalosporin core structure, followed by the addition of various functional groups to enhance its antibacterial activity and oral bioavailability. The synthetic route typically involves:

  • Formation of the β-lactam ring.
  • Introduction of the aminothiazole group to enhance activity against Gram-negative organisms.
  • Addition of the methylthiazole group to enhance activity against Gram-positive organisms.
  • Incorporation of the methoxyimino group for stability against β-lactamases.
  • Attachment of the pivoxil ester group to improve oral bioavailability .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cefditoren pivoxil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major product formed from the hydrolysis of this compound is the active drug, cefditoren. Other derivatives can be formed through oxidation, reduction, and substitution reactions, each with varying degrees of antibacterial activity .

Scientific Research Applications

Chemistry

In chemistry, cefditoren pivoxil is studied for its unique structure and reactivity. Researchers explore its synthesis, stability, and interactions with other compounds to develop new antibiotics with improved properties .

Biology

In biology, this compound is used to study bacterial resistance mechanisms and the effectiveness of cephalosporins against various bacterial strains. It serves as a model compound for understanding the interactions between antibiotics and bacterial cells .

Medicine

In medicine, this compound is used to treat bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. Clinical studies focus on its efficacy, safety, and pharmacokinetics in different patient populations .

Industry

In the pharmaceutical industry, this compound is manufactured and marketed as this compound. It is used in the development of new formulations and combination therapies to enhance its therapeutic effects .

Mechanism of Action

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren binds to PBPs, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. This leads to the lysis and death of the bacterial cell. Cefditoren is stable in the presence of various β-lactamases, including penicillinases and some cephalosporinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cefditoren Pivoxil

This compound is unique due to its high oral bioavailability and stability against β-lactamases. Its broad-spectrum activity makes it effective against a wide range of bacterial pathogens, including those resistant to other antibiotics. The presence of the pivoxil ester group enhances its absorption and distribution in the body, making it a valuable option for treating bacterial infections .

Biological Activity

Cefditoren pivoxil is an oral cephalosporin antibiotic that exhibits significant antibacterial activity against a range of pathogens, particularly Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and research findings.

Pharmacodynamics

This compound is a prodrug that is converted to its active form, cefditoren, through hydrolysis by esterases during absorption. The bactericidal action of cefditoren is primarily due to its ability to inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). It demonstrates stability against various β-lactamases, making it effective against resistant strains of bacteria.

Key Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: Cefditoren binds to PBPs, disrupting bacterial cell wall formation.
  • Stability Against β-lactamases: Cefditoren retains activity against many β-lactamase-producing organisms, enhancing its effectiveness in treating resistant infections .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and elimination:

  • Absorption: The absolute bioavailability of this compound is approximately 14% when taken on an empty stomach and increases slightly to 16.1% with a low-fat meal.
  • Distribution: The volume of distribution is about 9.3 L, with an average protein binding rate of 88%.
  • Metabolism: Cefditoren is minimally metabolized after conversion from this compound.
  • Elimination Half-life: The mean terminal elimination half-life is approximately 1.6 hours in healthy adults.
  • Renal Excretion: Over 99% of the drug is eliminated via renal pathways as pivaloylcarnitine .

Clinical Efficacy

This compound has been evaluated in various clinical settings for its efficacy against infections caused by resistant bacteria. Notable studies include:

  • Acute Uncomplicated Cystitis:
    • A randomized controlled trial compared 3-day versus 7-day treatment regimens in women with acute uncomplicated cystitis caused predominantly by Escherichia coli.
    • Results showed clinical cure rates of 90.9% for the 3-day group and 93.2% for the 7-day group, indicating comparable efficacy between both regimens .
Treatment DurationClinical Cure Rate (%)Microbiological Cure Rate (%)
3 days90.982.5
7 days93.290.2
  • Pneumonia:
    • In a study involving mice infected with Streptococcus pneumoniae, cefditoren demonstrated potent antimicrobial effects at concentrations above the minimum inhibitory concentration (MIC), achieving significant reductions in bacterial counts with appropriate dosing strategies .

Case Studies

Case Study: Efficacy Against Fluoroquinolone-Resistant Strains
A clinical evaluation highlighted cefditoren's effectiveness against fluoroquinolone-resistant E. coli strains isolated from patients with urinary tract infections (UTIs). This study emphasized the importance of cefditoren as a treatment option in cases where traditional therapies fail due to resistance .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to other antibiotics in its class. Common adverse effects include gastrointestinal disturbances and allergic reactions; however, serious adverse events are rare.

Properties

Key on ui mechanism of action

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.

CAS No.

117467-28-4

Molecular Formula

C25H28N6O7S3

Molecular Weight

620.7 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16+/t17-,21-/m1/s1

InChI Key

AFZFFLVORLEPPO-BFQXLQLQSA-N

SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Appearance

Off-White to Pale Yellow Solid

melting_point

127-129 °C
127 - 129 °C

Key on ui other cas no.

117467-28-4

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

solubility

Soluble at levels equal to < 0.1 mg/mL.
4.41e-02 g/L

Synonyms

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester
CDTR-PI
cefditoren pivoxil
ME 1207
ME-1207
Spectracef

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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